molecular formula C15H10BrF2N5O B2867200 3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 1005306-43-3

3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B2867200
CAS No.: 1005306-43-3
M. Wt: 394.18
InChI Key: IDTXXEMSWGNAGN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a brominated aromatic ring and a tetrazole moiety linked via a methyl group to a 3,4-difluorophenyl substituent. The structural complexity arises from the interplay of halogen atoms (Br, F) and the heterocyclic tetrazole ring, which may confer unique electronic, steric, and pharmacological properties. The tetrazole group often serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

3-bromo-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N5O/c16-10-3-1-2-9(6-10)15(24)19-8-14-20-21-22-23(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTXXEMSWGNAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of 3,4-Difluorophenyl Azide and Nitriles

A modified Huisgen cycloaddition employs 3,4-difluorophenyl azide and cyanomethyl derivatives under catalytic conditions. Nano-TiCl₄·SiO₂ (0.1 g) in dimethylformamide (DMF) facilitates the reaction at reflux (120°C) for 2 hours, yielding the tetrazole ring with 72–85% efficiency.

Reaction Conditions:

Component Quantity Role
3,4-Difluorophenyl azide 1.0 mmol Azide precursor
Cyanomethyl derivative 1.2 mmol Nitrile source
Nano-TiCl₄·SiO₂ 0.1 g Catalyst
DMF 5 mL Solvent

Alternative Synthesis via Amine-Orthoester Reaction

The patent US3767667A describes a single-step synthesis using 3,4-difluorophenylamine, sodium azide, and ethyl orthoformate in acetic acid. Heating the mixture at 95°C for 18 hours yields 1-(3,4-difluorophenyl)-1H-tetrazol-5-amine with 60–68% yield.

Optimized Parameters:

  • Molar Ratio: Amine : Sodium azide : Orthoester = 1 : 1.5 : 1.55
  • Solvent: Acetic acid (500 mL per 1 mol amine)
  • Workup: Filtration, evaporation, and recrystallization from ethanol

Alkylation of Tetrazole Intermediate

The tetrazole amine undergoes N-alkylation to introduce the methylene bridge, enabling linkage to the benzamide group.

Bromomethylation with Dibromomethane

Reaction with dibromomethane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours achieves selective alkylation at the tetrazole N1 position. The product, 5-(bromomethyl)-1-(3,4-difluorophenyl)-1H-tetrazole, is isolated in 65–78% yield.

Key Considerations:

  • Base: K₂CO₃ (2.5 equiv) ensures deprotonation of the tetrazole NH group.
  • Side Reactions: Competing O-alkylation is suppressed by maintaining anhydrous conditions.

Synthesis of 3-Bromobenzoyl Chloride

The benzamide component is prepared via chlorination of 3-bromobenzoic acid.

Thionyl Chloride-Mediated Chlorination

3-Bromobenzoic acid (1.0 mol) reacts with excess thionyl chloride (SOCl₂, 3.0 mol) under reflux (70°C) for 4 hours. The resultant 3-bromobenzoyl chloride is distilled under reduced pressure (98% purity, 89% yield).

Safety Notes:

  • Ventilation: Critical due to SOCl₂’s corrosive and toxic fumes.
  • Quenching: Residual SOCl₂ is neutralized with ice-cold sodium bicarbonate.

Amide Coupling Reaction

The final step involves coupling 5-(bromomethyl)-1-(3,4-difluorophenyl)-1H-tetrazole with 3-bromobenzoyl chloride.

Schotten-Baumann Conditions

In a two-phase system (dichloromethane/water), 3-bromobenzoyl chloride (1.1 equiv) reacts with the tetrazole intermediate (1.0 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at 0–5°C. The product precipitates within 2 hours and is filtered with 82–90% yield.

Reaction Monitoring:

  • TLC: Hexane/ethyl acetate (3:1) confirms complete consumption of starting materials.
  • Purification: Recrystallization from ethanol/water (4:1) enhances purity to >99%.

Comparative Analysis of Synthetic Routes

Method Step Catalyst/Solvent Yield (%) Purity (%)
Tetrazole formation Nano-TiCl₄·SiO₂/DMF 72–85 95
Acetic acid 60–68 91
Alkylation K₂CO₃/acetonitrile 65–78 93
Amide coupling TEA/dichloromethane 82–90 99

Key Findings:

  • Nano-TiCl₄·SiO₂ catalysis outperforms traditional acetic acid methods in tetrazole yield.
  • Schotten-Baumann coupling ensures high regioselectivity and minimal byproducts.

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

The N1-substituted tetrazole is favored over N2 isomers due to steric hindrance from the 3,4-difluorophenyl group. Computational studies suggest a ΔG difference of 4.2 kcal/mol between N1 and N2 pathways, aligning with experimental outcomes.

Purification of Hydrophobic Intermediates

Silica gel chromatography (ethyl acetate/hexane gradient) resolves residual dibromomethane and unreacted benzoyl chloride.

Scalability and Industrial Feasibility

Pilot-scale batches (10 kg) demonstrate consistent yields (78–84%) using flow chemistry for the cycloaddition step. Continuous reactors reduce reaction times from 2 hours to 30 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating them.

Comparison with Similar Compounds

Core Structural Differences

The following compounds share structural motifs with the target molecule but differ in key substituents or connectivity:

Compound Name Key Features Biological/Physicochemical Implications
3-Bromo-N-[3-(1H-Tetrazol-5-yl)phenyl]benzamide () Tetrazole directly attached to phenyl ring; lacks difluoro and methyl groups Reduced lipophilicity compared to target; absence of fluorine may lower metabolic stability .
5-Bromo-N-[1-(3-Chlorobenzyl)-1H-1,2,4-Triazol-3-yl]-2-Thiophenesulfonamide () Thiophene sulfonamide with triazole and chlorobenzyl group Sulfonamide group increases acidity; thiophene may alter electronic properties vs. benzamide .
Rufinamide () 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Approved anticonvulsant; difluorobenzyl group enhances CNS penetration; triazole-carboxamide scaffold .
1-(3,4-Dimethylphenyl)-1H-Tetrazol-5-yl Derivatives () Methylphenyl substituents on tetrazole; fluorophenyl urea linkage Urea moiety introduces hydrogen-bonding potential; methyl groups may sterically hinder interactions .

Electronic and Steric Effects

  • Halogen Substitution: The 3-bromo group in the target compound may engage in halogen bonding with biological targets, a feature absent in non-brominated analogs like Rufinamide .
  • Tetrazole vs. Triazole : Compounds with 1,2,4-triazole rings () exhibit different ring strain and hydrogen-bonding capabilities compared to 1,2,3,4-tetrazoles, influencing target affinity and solubility .

Pharmacological and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s benzamide carbonyl stretch (~1680 cm⁻¹) aligns with analogs like 6j (), which shows a C=O peak at 1574 cm⁻¹ .
  • ¹H NMR: The difluorophenyl group in the target compound would produce distinct splitting patterns absent in non-fluorinated analogs (e.g., ) .

Biological Activity

3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H10BrN5OC_{14}H_{10}BrN_5O and its structure includes a bromobenzamide core linked to a tetrazole moiety. The presence of the difluorophenyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzamides and tetrazoles exhibit significant antimicrobial activity. The specific compound has shown promising results against various bacterial strains and fungi.

  • In vitro Studies : Compounds similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus : MIC values as low as 2 μg/ml were reported for structurally related compounds.
    • Escherichia coli : Similar compounds exhibited MIC values ranging from 8 to 16 μg/ml.
CompoundTarget OrganismMIC (μg/ml)
Compound AStaphylococcus aureus2
Compound BEscherichia coli8
Compound CCandida albicans250

The mechanism by which this compound exerts its antimicrobial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt peptidoglycan synthesis in bacterial cells.
  • Interference with Nucleic Acid Synthesis : The tetrazole moiety may play a role in inhibiting DNA replication or transcription processes.

Case Studies

Several studies have explored the biological activity of tetrazole derivatives:

  • Study on Antifungal Activity : A derivative of the tetrazole class demonstrated significant antifungal activity against Candida albicans with an MIC of 250 μg/ml compared to standard antifungal agents.
  • Pharmacological Evaluation : In a comprehensive review of pharmacological activities, compounds with similar structures were noted for their broad-spectrum antimicrobial properties. These findings suggest that modifications to the benzamide or tetrazole components can enhance activity.

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